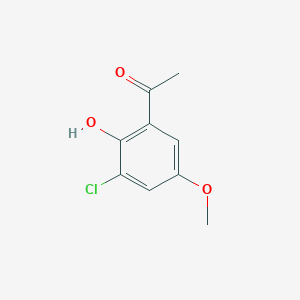

1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone

Description

1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone (CAS: 286931-53-1, molecular formula C₉H₉ClO₃, molecular weight 200.62 g/mol) is a hydroxyacetophenone derivative characterized by a phenyl ring substituted with chloro (-Cl), hydroxyl (-OH), and methoxy (-OCH₃) groups at positions 3, 2, and 5, respectively. Its synthesis and structural analogs are extensively documented in the Handbook of Hydroxyacetophenones .

Properties

IUPAC Name |

1-(3-chloro-2-hydroxy-5-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-5(11)7-3-6(13-2)4-8(10)9(7)12/h3-4,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPZFNZWDMYMJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)OC)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone can be synthesized through several methods, including:

Friedel-Crafts Acylation: This involves the acylation of 3-chloro-2-hydroxy-5-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Oxidation of Corresponding Alcohols: Starting from 3-chloro-2-hydroxy-5-methoxybenzyl alcohol, oxidation using oxidizing agents like chromyl chloride (CrO2Cl2) can yield the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be further substituted with other groups.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO2Cl2, and other strong oxidizers.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Various electrophiles and Lewis acids.

Major Products Formed:

Oxidation: 3-Chloro-2-hydroxy-5-methoxybenzoic acid.

Reduction: 3-Chloro-2-hydroxy-5-methoxybenzyl alcohol.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone serves as an important intermediate for synthesizing other organic compounds. It can undergo various chemical reactions such as:

- Oxidation : This compound can be oxidized to form quinones.

- Reduction : It can be reduced to alcohol derivatives.

- Substitution Reactions : The hydroxy and methoxy groups allow for substitution reactions that yield diverse derivatives.

These reactions are crucial for developing new materials and exploring novel chemical pathways.

Biology

In biological research, the compound has been investigated for its pharmacological properties. Similar compounds in its class have shown promise in:

- Antioxidant Activity : Compounds with similar structures exhibit significant antioxidant properties, which are beneficial in combating oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates that chalcone derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

A review of chalcone derivatives highlighted their role in regulating glucose metabolism and improving insulin sensitivity in diabetic models .

Medicine

The therapeutic potential of 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone is being explored in several medical applications:

- Antidiabetic Properties : Studies have shown that chalcone derivatives can lower blood glucose levels in diabetic models comparable to established medications like metformin .

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, suggesting potential uses in developing new antibiotics.

Table 1: Summary of Biological Activities

Case Study Highlights

- Antidiabetic Effects : In a study involving STZ-induced diabetic rats, various chalcone derivatives demonstrated significant reductions in blood glucose levels at doses ranging from 10 to 50 mg/kg . This suggests that 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone could be a viable candidate for further development as an antidiabetic agent.

- Oxidative Stress Reduction : A study indicated that similar compounds could enhance the body's antioxidant defenses, thereby reducing oxidative damage associated with chronic diseases .

Mechanism of Action

The mechanism by which 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory processes or oxidative stress.

Pathways: It may modulate signaling pathways related to inflammation and oxidative stress, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogues

The compound is compared below with four positional isomers and analogs sharing the molecular formula C₉H₉ClO₃ but differing in substituent positions (Table 1).

Table 1: Key Properties of 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone and Analogues

Key Observations :

Substituent Effects: The position of the hydroxyl (-OH) group significantly influences melting points. For example, 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone has a higher melting point (109–110°C) compared to analogs with -OH in other positions . The presence of -OCH₃ at position 5 (as in the target compound) may enhance solubility in polar solvents due to increased electron-donating effects.

Synthetic Accessibility :

Derivatives with Additional Functional Groups

1-[3-(Chloromethyl)-2-hydroxy-5-methoxyphenyl]ethanone (CAS: 87165-70-6)

- Structure : Features a chloromethyl (-CH₂Cl) group at position 3 instead of chlorine.

- Molecular Weight : 214.65 g/mol (higher due to -CH₂Cl).

- Synthesis: Reacting polyoxymethylene with 2-hydroxy-5-methoxyacetophenone in concentrated HCl (61% yield) .

- Properties : Lower melting point (71°C) compared to the target compound, likely due to increased steric hindrance from the -CH₂Cl group .

1-(5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl)ethanone (CAS: 50317-52-7)

Biological Activity

1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, supported by various studies and data.

Chemical Structure and Properties

The chemical formula for 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone is . Its structure features a chloro group, a hydroxy group, and a methoxy group attached to a phenyl ring, which contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone exhibits significant antimicrobial properties. A study evaluated its antibacterial activity against several bacterial strains using the microdilution method. The Minimum Inhibitory Concentration (MIC) values indicated moderate to good activity, with the following results:

| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Strain |

|---|---|---|---|

| 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone | 0.23–0.70 | 0.47–0.94 | Bacillus cereus |

The compound showed notable effectiveness against Bacillus cereus and Escherichia coli, with varying resistance levels among different strains .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. It is believed to interact with specific molecular targets that modulate inflammatory pathways. The presence of hydroxy and methoxy groups allows for hydrogen bonding with biological molecules, which may inhibit pro-inflammatory cytokines .

Antioxidant Activity

In addition to its antimicrobial and anti-inflammatory effects, the compound has demonstrated antioxidant properties. Studies using the DPPH radical scavenging method showed that it effectively neutralizes free radicals, contributing to its potential as a therapeutic agent against oxidative stress-related conditions .

The biological activity of 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone can be attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : The chloro group facilitates nucleophilic substitution reactions, while the hydroxy and methoxy groups enhance binding affinity to target enzymes.

- Molecular Docking Studies : These studies have predicted strong interactions with active sites of key proteins involved in inflammation and microbial resistance .

Case Studies

A series of experiments have been conducted to further elucidate the biological activity of this compound:

- Study on Antimicrobial Efficacy : In a comparative study involving various derivatives, 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone was found to be one of the most effective compounds against E. coli and B. cereus, demonstrating an IC50 value significantly lower than many other tested compounds .

- Anti-inflammatory Mechanisms : Research indicated that this compound could downregulate inflammatory markers in vitro, suggesting a pathway for its use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.